3-Methyl-2-butene-1-thiol

Description

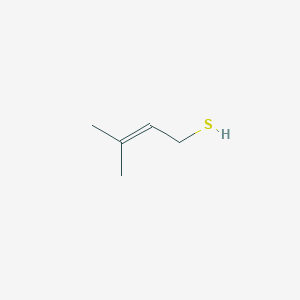

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDPOKGOQFTYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200907 | |

| Record name | Prenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

128.00 to 135.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol, triacetin and heptane | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.885 | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5287-45-6 | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5287-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRENYLTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDG262156U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthetic Pathway of 3-Methyl-2-butene-1-thiol in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butene-1-thiol, a prenylated volatile sulfur compound (VSC), has been identified as a primary contributor to the characteristic "skunky" aroma of Cannabis sativa. Understanding its biosynthetic pathway is crucial for modulating the aromatic profile of cannabis varieties and for exploring the potential biological activities of this class of compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in Cannabis sativa, detailing the precursor pathways, putative enzymatic steps, and relevant analytical methodologies. While the complete pathway has not been fully elucidated, this document synthesizes available evidence to propose a hypothetical pathway and outlines the experimental approaches necessary for its full characterization.

Introduction

Cannabis sativa L. produces a complex array of secondary metabolites, including cannabinoids, terpenes, and a variety of volatile organic compounds (VOCs) that contribute to its distinct aroma and potential therapeutic effects. Among these, volatile sulfur compounds (VSCs) have been identified as key contributors to the pungent, "skunky" scent of many cannabis cultivars[1]. The most significant of these is this compound (also known as prenylthiol), a highly potent odorant.[2][3] The biosynthesis of this molecule is believed to occur at the intersection of two major metabolic pathways: the isoprenoid pathway and the sulfur assimilation pathway. This guide will delve into the technical details of this proposed biosynthetic route.

Precursor Biosynthesis

The formation of this compound requires two key precursors: a prenyl group donor, dimethylallyl pyrophosphate (DMAPP), and a sulfur donor, the identity of which is hypothesized to be a small sulfur-containing molecule like cysteine or a derivative thereof.

Isoprenoid Pathway: The Source of the Prenyl Group

In plants, the biosynthesis of the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. In Cannabis sativa, the MEP pathway is the primary source of monoterpenes and, by extension, the DMAPP required for the synthesis of prenylated compounds in the glandular trichomes where these specialized metabolites are produced[4].

Key Steps of the MEP Pathway:

-

Condensation: Pyruvate and glyceraldehyde 3-phosphate are condensed to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

Rearrangement and Reduction: DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

CMP Activation: MEP is converted to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

-

Phosphorylation: CDP-ME is phosphorylated to form 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME2P).

-

Cyclization: CDP-ME2P is converted to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

-

Reductive Ring-Opening: MEcPP is converted to (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).

-

Final Reduction: HMBPP is reduced to a mixture of IPP and DMAPP.

Sulfur Assimilation Pathway: The Source of the Thiol Group

The sulfur required for the thiol group of this compound is derived from the sulfur assimilation pathway. Plants primarily take up sulfur from the soil in the form of sulfate (SO₄²⁻). This sulfate is then reduced and incorporated into the amino acid cysteine, which serves as the central sulfur donor for the synthesis of numerous other sulfur-containing compounds, including glutathione and methionine[5][6].

Key Steps of Sulfur Assimilation Leading to Cysteine:

-

Sulfate Activation: Sulfate is activated by ATP sulfurylase to form adenosine 5'-phosphosulfate (APS).

-

Reduction of APS: APS is reduced to sulfite (SO₃²⁻) by APS reductase, using glutathione (GSH) as a reductant.

-

Reduction of Sulfite: Sulfite is further reduced to sulfide (S²⁻) by sulfite reductase.

-

Cysteine Synthesis: Sulfide is incorporated into O-acetylserine (OAS) by O-acetylserine (thiol) lyase (OAS-TL) to form cysteine.

Proposed Biosynthetic Pathway of this compound

While the definitive enzymatic step for the formation of this compound in Cannabis sativa has yet to be experimentally confirmed, a plausible pathway can be hypothesized based on the known chemistry of prenylated compounds and the presence of promiscuous prenyltransferases in the plant.

The proposed final step in the biosynthesis of this compound is the prenylation of a sulfur-containing substrate by a prenyltransferase enzyme.

Hypothetical Reaction:

Dimethylallyl pyrophosphate (DMAPP) + Sulfur Donor → this compound + Pyrophosphate + Byproduct

The Putative Enzyme: A Promiscuous Prenyltransferase

Cannabis sativa possesses a family of aromatic prenyltransferases, with CsPT1 and CsPT4 being well-characterized for their role in cannabinoid biosynthesis, where they catalyze the prenylation of olivetolic acid.[7] Studies have shown that some plant prenyltransferases exhibit substrate promiscuity, meaning they can act on a range of substrate molecules beyond their primary target.[7][8] It is therefore hypothesized that a member of this enzyme family, or a yet unidentified prenyltransferase, is responsible for catalyzing the transfer of the dimethylallyl group from DMAPP to a sulfur-containing acceptor molecule.

The Putative Sulfur Donor

The exact identity of the immediate sulfur donor in this reaction is unknown. Two primary candidates are:

-

Cysteine: The sulfhydryl group of cysteine could directly serve as the nucleophile for the prenylation reaction.

-

Glutathione (GSH): This tripeptide, which is abundant in plant cells and contains a reactive sulfhydryl group from its cysteine residue, is another plausible sulfur donor.[9][10]

Further research is required to identify the specific sulfur-containing substrate for this prenylation reaction.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic reaction leading to this compound in Cannabis sativa. The following table summarizes the types of quantitative data that are needed to fully characterize this biosynthetic pathway.

| Parameter | Description | Anticipated Range/Value | Significance |

| Enzyme Kinetics | |||

| Km (DMAPP) | Michaelis constant for dimethylallyl pyrophosphate | µM range | Indicates the substrate affinity of the prenyltransferase for the prenyl donor. |

| Km (Sulfur Donor) | Michaelis constant for the sulfur-containing substrate | µM to mM range | Indicates the substrate affinity for the sulfur donor (e.g., cysteine, GSH). |

| Vmax | Maximum reaction velocity | Varies | Represents the maximum rate of product formation. |

| kcat | Catalytic constant (turnover number) | s⁻¹ | Measures the number of substrate molecules converted to product per enzyme molecule per second. |

| Metabolite Concentrations | |||

| DMAPP Concentration | Concentration in glandular trichomes | Varies | Influences the rate of the prenylation reaction. |

| Sulfur Donor Concentration | Concentration of the sulfur donor in the relevant cellular compartment | Varies | A key factor in determining the flux towards VSC biosynthesis. |

| This compound Concentration | Concentration in mature cannabis flowers | ng/g to µg/g range | Correlates with the aromatic profile of different cultivars. |

Experimental Protocols

The full elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques.

Identification and Characterization of the Candidate Prenyltransferase

Objective: To identify and characterize the prenyltransferase responsible for the biosynthesis of this compound.

Methodology:

-

Candidate Gene Identification:

-

Perform a transcriptome analysis of Cannabis sativa glandular trichomes to identify all putative prenyltransferase genes.

-

Use bioinformatics tools to predict the subcellular localization and potential substrate specificity of the identified candidates.

-

-

Heterologous Expression and Purification:

-

Clone the candidate prenyltransferase genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag purification).

-

-

Enzyme Assays:

-

Develop an in vitro enzyme assay to test the activity of the purified prenyltransferases.

-

The reaction mixture should contain the purified enzyme, DMAPP, and a putative sulfur donor (e.g., L-cysteine, glutathione).

-

Incubate the reaction and then extract the volatile products using a suitable solvent (e.g., dichloromethane).

-

Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with a sulfur chemiluminescence detector (GC-SCD) to detect the formation of this compound.

-

-

Kinetic Analysis:

-

Once an active enzyme is identified, perform kinetic studies by varying the concentrations of DMAPP and the sulfur donor to determine the Km, Vmax, and kcat values.

-

Analysis of Volatile Sulfur Compounds in Cannabis sativa

Objective: To identify and quantify this compound and other VSCs in cannabis plant material.

Methodology:

-

Sample Preparation:

-

Collect fresh or dried cannabis flower material.

-

Grind the material to a fine powder under cryogenic conditions to minimize the loss of volatile compounds.

-

For headspace analysis, place a known amount of the powdered material into a headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Use an appropriate SPME fiber (e.g., PDMS/DVB) to extract the volatile compounds from the headspace of the sample vial.

-

Optimize extraction time and temperature to ensure efficient trapping of the target analytes.

-

-

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD):

-

Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Use a suitable capillary column for the separation of the volatile compounds.

-

The sulfur chemiluminescence detector provides high selectivity and sensitivity for the detection of sulfur-containing compounds.

-

-

Quantification:

-

Prepare a calibration curve using an authentic standard of this compound.

-

Use an internal standard for accurate quantification.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Prenyltransferase Characterization

Caption: Experimental workflow for identifying and characterizing the VSC prenyltransferase.

Conclusion

The biosynthesis of this compound in Cannabis sativa is a nascent field of research with significant implications for the cannabis industry and natural product chemistry. This technical guide has outlined the current understanding of this pathway, highlighting the roles of the MEP and sulfur assimilation pathways in providing the necessary precursors. The central hypothesis revolves around the action of a promiscuous prenyltransferase that catalyzes the final step in the formation of this potent aroma compound. The provided experimental protocols offer a roadmap for researchers to definitively identify the enzymes and intermediates involved, and to gather the quantitative data needed to fully model and potentially manipulate this important biosynthetic pathway. Further research in this area will not only allow for the targeted breeding of cannabis cultivars with specific aromatic profiles but may also uncover novel enzymatic functions and bioactive molecules.

References

- 1. Identification of a New Family of Prenylated Volatile Sulfur Compounds in Cannabis Revealed by Comprehensive Two-Dimensional Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Prenylthiol) [benchchem.com]

- 3. Prenylthiol - Wikipedia [en.wikipedia.org]

- 4. Identification of candidate genes affecting Δ9-tetrahydrocannabinol biosynthesis in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence of a significant role of glutathione reductase in the sulfur assimilation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfur assimilation and glutathione metabolism under cadmium stress in yeast, protists and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate-Dependent Alteration in the C- and O-Prenylation Specificities of Cannabis Prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Critical Roles of the Cysteine-Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 3-Methyl-2-butene-1-thiol in Coffee: A Technical Guide on Pyrolytic Pathways and Analysis

Abstract: 3-Methyl-2-butene-1-thiol (3-MBT), also known as prenylthiol, is a highly potent sulfur-containing volatile compound that significantly contributes to the characteristic "roasty" and "sulfurous" aroma of freshly brewed coffee.[1][2] Contrary to what might be inferred from a biological context, 3-MBT is not a product of enzymatic biosynthesis within the living coffee plant. Instead, it is exclusively formed during the pyrolytic conditions of the coffee roasting process. This technical guide elucidates the current understanding of the chemical formation pathways of 3-MBT during roasting, provides quantitative data on its occurrence, and details the advanced analytical methodologies required for its identification and quantification.

Formation Pathway of this compound during Roasting

The generation of 3-MBT in coffee is a result of complex chemical reactions occurring at high temperatures, primarily involving the Maillard reaction and the Strecker degradation of amino acids.[3][4] The formation is not a biosynthetic pathway but a chemical synthesis driven by the thermal processing of green coffee bean constituents. The reaction requires two key precursor types: a sulfur donor and a source for the C5 prenyl carbon skeleton.

Key Precursors:

-

Sulfur Donor: The primary source of sulfur is the degradation of sulfur-containing amino acids, predominantly cysteine and methionine. Through the Strecker degradation pathway, these amino acids react with dicarbonyl compounds (formed during the Maillard reaction) to generate hydrogen sulfide (H₂S).[5]

-

Prenyl Group Donor: The origin of the 3-methyl-2-butenyl (prenyl) moiety is less definitively established but is believed to arise from the thermal degradation of several potential precursors within the green bean, including:

-

Prenyl alcohol (3-methyl-2-buten-1-ol): This compound has been identified as a likely precursor to 3-MBT and other related thiols.[6]

-

Leucine: The degradation of this amino acid can yield intermediates with the requisite branched C5 structure.

-

Isoprenoid degradation: Thermal breakdown of larger isoprenoid compounds present in the coffee bean could also serve as a source.

-

The proposed core reaction involves the addition of hydrogen sulfide to a reactive prenyl intermediate, such as a prenyl cation, formed from the dehydration of prenyl alcohol under the acidic and high-temperature conditions of the roaster.

Quantitative Data

The concentration of this compound is influenced by coffee variety, with different levels reported between Coffea arabica and Coffea canephora (Robusta). The data below is compiled from studies using stable isotope dilution assays, which provide high accuracy and precision.

| Compound | Coffee Variety | Concentration (µg/kg) in Roasted Powder | Reference |

| This compound | Arabica | 11 - 18 | [7] |

| This compound | Robusta | 10 - 15 | [7] |

Note: Concentrations can vary significantly based on the specific origin, processing, and degree of roast.

Experimental Protocols

The accurate quantification of highly reactive and volatile thiols like 3-MBT in a complex matrix such as coffee requires sophisticated analytical techniques. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for this purpose.[8][9][10]

Methodology for Quantification of 3-MBT using SIDA-GC-MS

1. Objective: To accurately determine the concentration of this compound in roasted coffee powder, correcting for matrix effects and sample preparation losses.

2. Principle: A known quantity of an isotopically labeled version of the analyte (e.g., d₂-3-Methyl-2-butene-1-thiol) is added as an internal standard to the coffee sample at the beginning of the workflow. The labeled standard is chemically identical to the native analyte and will behave identically during extraction, derivatization, and chromatography. The ratio of the native analyte to the labeled standard is measured by GC-MS, allowing for precise quantification regardless of analyte loss during the procedure.

3. Materials & Reagents:

-

Roasted coffee beans

-

Cryogenic grinder

-

Isotopically labeled internal standard: [¹³C₁]-3-Methyl-2-butene-1-thiol or similar, in ethanol solution

-

High-purity solvents: Dichloromethane (DCM), Diethyl ether, Methanol

-

Anhydrous Sodium Sulfate

-

High-purity water

-

Standard of unlabeled this compound for calibration

4. Sample Preparation & Extraction:

-

Grinding: Immediately before analysis, weigh 10 g of roasted coffee beans and cryogenically grind them to a fine, consistent powder to prevent the loss of volatile compounds.

-

Spiking: Transfer the ground coffee to a 250 mL flask. Immediately add a precise volume of the isotopically labeled internal standard solution.

-

Extraction: Add 100 mL of dichloromethane to the flask. Stir the suspension for 3 hours at room temperature, ensuring the flask is sealed to prevent evaporation.

-

Filtration: Filter the suspension through a sintered glass funnel. Re-extract the coffee grounds with an additional 50 mL of DCM for 1 hour to ensure complete extraction.

-

Drying: Combine the filtrates and dry them over anhydrous sodium sulfate to remove residual water.

5. Concentration:

-

Carefully concentrate the dried extract to a final volume of approximately 1 mL using a Vigreux column (to prevent loss of volatile analytes) at a water bath temperature of 40°C.

-

Further concentrate the extract to ~100 µL under a gentle stream of nitrogen.

6. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

System: High-resolution GC coupled to a Mass Spectrometer (Quadrupole, ToF, or similar).

-

Column: A non-polar or medium-polarity capillary column is suitable, e.g., DB-5 or DB-FFAP (60 m x 0.32 mm, 0.25 µm film thickness).[8]

-

Injection: 1 µL of the concentrated extract is injected in splitless mode.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase at 3°C/min to 180°C.

-

Ramp 2: Increase at 20°C/min to 240°C, hold for 5 min.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI), 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

For native 3-MBT (C₅H₁₀S): Monitor characteristic ions, e.g., m/z 102 (M⁺), 87, 69.

-

For labeled standard (e.g., ¹³C₁C₄H₁₀S): Monitor corresponding shifted ions, e.g., m/z 103 (M⁺), 88.

-

-

7. Quantification:

-

Construct a calibration curve using solutions containing known concentrations of the unlabeled standard and a fixed concentration of the labeled internal standard.

-

Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard in both the calibration standards and the coffee samples.

-

Determine the concentration of 3-MBT in the sample by interpolating its peak area ratio on the calibration curve.

Conclusion

This compound is a critical aroma compound in coffee whose origins lie in the complex chemistry of the roasting process, not in the metabolic pathways of the coffee plant. Its formation is dependent on the availability of sulfur-containing amino acids and a source for the prenyl C5 backbone, which are transformed under high heat. Due to its high reactivity and low concentration, its accurate analysis demands advanced methods like Stable Isotope Dilution Analysis. Further research into the precise precursors of the prenyl moiety and the influence of roasting parameters on 3-MBT formation could provide coffee producers with greater control over the final sensory profile of their product.

References

- 1. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. Prenyl alcohol - source for odorants in roasted coffee | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. imreblank.ch [imreblank.ch]

- 9. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

The Unwanted Skunk: A Technical Guide to the Photochemical Formation of 3-Methyl-2-butene-1-thiol in Beer

An in-depth exploration for researchers, scientists, and drug development professionals on the photochemical reactions that lead to the formation of the lightstruck flavor compound, 3-Methyl-2-butene-1-thiol (MBT), in beer.

The characteristic "skunky" or "lightstruck" off-flavor in beer is a significant quality concern for brewers and a point of intrigue for beverage scientists. This undesirable aroma is primarily caused by the formation of the potent sulfur compound, this compound (MBT). This technical guide delves into the core mechanisms of MBT formation, presents quantitative data from experimental studies, and provides detailed methodologies for its analysis, offering a comprehensive resource for professionals in the field.

The Genesis of a Skunky Aroma: Key Precursors and Influencing Factors

The photochemical formation of MBT is a classic example of a photosensitized reaction in a food matrix. The primary culprits in this chemical cascade are hop-derived compounds and a common vitamin, riboflavin, activated by exposure to light.

1.1. Hop-Derived Precursors: The Iso-α-acids

The bitterness in most beers is imparted by a class of compounds called iso-α-acids (isohumulones), which are formed from the isomerization of α-acids from hops during the boiling of wort.[1] These compounds, present in beer in concentrations ranging from 15 to 100 mg/L, are the primary precursors to the carbon skeleton of MBT.[1] The concentration and specific profile of iso-α-acids can vary significantly depending on the hop variety, hopping rate, and brewing process.

1.2. The Photosensitizer: Riboflavin (Vitamin B2)

Riboflavin, naturally present in malted barley and yeast, acts as a potent photosensitizer in beer.[2] It readily absorbs light energy, particularly in the blue-green region of the visible spectrum (around 450 nm), and transfers this energy to other molecules, initiating the chemical reactions that lead to MBT formation.[3]

1.3. The Sulfur Source

The thiol (-SH) group of MBT originates from sulfur-containing compounds present in beer, such as the amino acid cysteine.[4] While cysteine is not considered the rate-limiting reactant, its presence is essential for the final step of MBT synthesis.[5]

1.4. The Catalyst: Light Exposure

The entire photochemical reaction is driven by exposure to light, specifically wavelengths in the range of 350 to 500 nm (UV-A and blue light).[6] The intensity and duration of light exposure directly correlate with the amount of MBT produced.

Unraveling the Mechanism: Two Pathways to Lightstruck Flavor

The formation of MBT in beer proceeds through two primary photochemical pathways: a direct irradiation pathway and a more common sensitized irradiation pathway involving riboflavin.

2.1. Direct Irradiation Pathway

This pathway is initiated by high-energy UV-B light directly exciting the iso-α-acid molecules. This excitation leads to the homolytic cleavage of the acyl side chain, generating a 3-methyl-2-butenyl radical.

2.2. Sensitized Irradiation Pathway

This is the predominant mechanism for MBT formation under typical light exposure conditions. It involves the following key steps:

-

Photoexcitation of Riboflavin: Riboflavin absorbs a photon of light, transitioning to an excited singlet state (¹Riboflavin*).

-

Intersystem Crossing: The excited singlet state of riboflavin rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (³Riboflavin*).

-

Energy or Electron Transfer: The triplet-excited riboflavin can then initiate the degradation of iso-α-acids through two possible mechanisms:

-

Energy Transfer: ³Riboflavin* transfers its energy to an iso-α-acid molecule, promoting it to an excited triplet state which then undergoes cleavage.

-

Electron Transfer: ³Riboflavin* abstracts an electron from an iso-α-acid molecule, leading to the formation of an iso-α-acid radical cation which subsequently fragments.

-

-

Formation of the 3-Methyl-2-butenyl Radical: The excited or radical iso-α-acid intermediate undergoes a Norrish Type I cleavage, releasing a 3-methyl-2-butenyl radical.

-

Formation of the Sulfhydryl Radical: Concurrently, triplet-excited riboflavin can also react with sulfur-containing compounds like cysteine to generate a sulfhydryl radical (•SH).

-

Radical Recombination: The 3-methyl-2-butenyl radical and the sulfhydryl radical then combine to form the final product, this compound (MBT).

The following diagram illustrates the sensitized irradiation pathway:

References

Reaction of 3-Methyl-2-butene-1-thiol with Hydroxyl Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the atmospheric reaction between 3-methyl-2-butene-1-thiol (MBT) and hydroxyl radicals (•OH). This compound, a volatile organosulfur compound, is of significant interest due to its potent aroma and its role in atmospheric chemistry. The reaction with hydroxyl radicals is a primary degradation pathway for this compound in the troposphere. This document summarizes the current understanding of the reaction kinetics and mechanisms, which are predominantly based on theoretical and computational studies due to a notable lack of direct experimental data. A proposed experimental protocol for investigating this reaction is also presented. The information herein is intended to be a valuable resource for researchers in atmospheric chemistry, environmental science, and drug development, where understanding the stability and reactivity of thiol-containing molecules is crucial.

Introduction

This compound (MBT), also known as prenylthiol, is a volatile sulfur compound recognized for its characteristic skunky aroma, notably associated with cannabis and "light-struck" beer.[1][2] Its emission into the atmosphere from both biogenic and anthropogenic sources makes its subsequent atmospheric fate a subject of scientific inquiry. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), and its reaction with MBT is a key process in the atmospheric sulfur cycle, potentially contributing to the formation of sulfur dioxide (SO₂) and secondary organic aerosols.[3][4]

This guide details the current knowledge of the gas-phase reaction of MBT with •OH radicals, focusing on the reaction pathways, kinetics, and thermochemistry. While experimental data for this specific reaction is scarce, this document leverages extensive theoretical calculations to provide a detailed picture of the reaction dynamics.

Reaction Mechanisms

The reaction between this compound and hydroxyl radicals can proceed through two primary pathways: hydroxyl radical addition to the carbon-carbon double bond and hydrogen atom abstraction from various sites on the molecule.[3][4] Theoretical studies indicate that the OH addition pathway is the dominant reaction channel.[5][6]

Hydroxyl Radical Addition Pathway

The addition of the hydroxyl radical to the unsaturated C=C bond is the most energetically favorable pathway.[3][7] The •OH radical can add to either of the two carbon atoms involved in the double bond, leading to the formation of two different carbon-centered radical adducts.[5][6]

-

Addition to C2: Forms the radical intermediate (CH₃)₂C(•)CH(OH)CH₂SH.

-

Addition to C3: Forms the radical intermediate (CH₃)₂C(OH)C(•)HCH₂SH.

These radical adducts are highly reactive and will subsequently react with atmospheric oxygen (O₂), leading to the formation of peroxy radicals and a cascade of further oxidation products.[6][8]

Hydrogen Atom Abstraction Pathway

The hydroxyl radical can also abstract a hydrogen atom from several positions on the MBT molecule, including the thiol group (-SH), the methylene group (-CH₂-), the vinyl group (=CH-), and the methyl groups (-CH₃).[3][4] This results in the formation of a water molecule and a corresponding sulfur-centered or carbon-centered radical. While energetically less favorable than the addition pathway, these abstraction reactions contribute to the overall degradation of MBT.[3]

The following diagram illustrates the primary reaction pathways for the reaction of this compound with hydroxyl radicals.

Quantitative Data

The kinetic parameters for the reaction of this compound with hydroxyl radicals have been determined through high-level quantum chemical and theoretical kinetic calculations.[3][5] The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Temperature (K) | Pressure (atm) | Reference |

| Global Rate Coefficient (k) | 6.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | 1 | [3][5] |

Table 1: Global Rate Coefficient

| Reaction Pathway | Branching Ratio (%) at 298 K | Reference |

| OH Addition | ~85-92 | [6] |

| Addition to C2 | ~5-11 | [4] |

| Addition to C3 | ~72-87 | [4][6] |

| H Abstraction | ~8-15 | [6] |

Table 2: Calculated Branching Ratios

Experimental Protocols

As of the date of this publication, there is a lack of published experimental studies specifically investigating the reaction of this compound with hydroxyl radicals. However, based on established methodologies for studying gas-phase atmospheric reactions of similar volatile organic compounds, a representative experimental protocol can be proposed. The following describes a potential experimental setup using the pulsed laser photolysis-laser induced fluorescence (PLP-LIF) technique.

Objective

To experimentally determine the absolute rate coefficient for the gas-phase reaction of this compound with hydroxyl radicals over a range of temperatures and pressures relevant to atmospheric conditions.

Materials and Reagents

-

This compound (high purity, >98%)

-

Hydroxyl radical precursor (e.g., H₂O₂ or HNO₃)

-

Bath gas (e.g., Helium or Nitrogen, high purity)

-

Reference compound for relative rate studies (optional, e.g., a well-characterized alkane)

Experimental Setup

The core of the experimental setup would be a temperature-controlled reaction cell coupled to a pulsed laser photolysis system for generating •OH radicals and a laser-induced fluorescence system for detecting the temporal profile of the •OH radical concentration.

Procedure

-

Reactant Preparation: A known concentration of this compound vapor will be prepared, typically by passing a carrier gas over a liquid sample in a thermostated bubbler. The hydroxyl radical precursor will be similarly prepared in a separate gas mixture.

-

Reaction Conditions: The reactant gas mixtures will be introduced into the reaction cell at a controlled flow rate, pressure, and temperature.

-

•OH Generation and Detection: A pulsed excimer laser (e.g., at 248 nm for H₂O₂ photolysis) will be used to generate •OH radicals. A second, tunable laser system (e.g., a Nd:YAG pumped dye laser) will be used to excite the •OH radicals, and the resulting fluorescence will be detected by a photomultiplier tube.

-

Kinetic Measurements: The concentration of •OH radicals will be monitored over time following the photolysis pulse. This will be done in the absence and presence of varying concentrations of MBT.

-

Data Analysis: The decay of the •OH fluorescence signal will be fitted to a pseudo-first-order exponential decay to obtain the rate constant (k'). By plotting k' against the concentration of MBT, the bimolecular rate coefficient (k) for the reaction can be determined from the slope of the resulting linear plot.

Atmospheric Implications

The rapid reaction of this compound with hydroxyl radicals, as suggested by theoretical calculations, indicates a short atmospheric lifetime for this compound.[5] The oxidation products, particularly the sulfur-containing radicals, are expected to undergo further reactions in the atmosphere. This can lead to the formation of sulfur dioxide (SO₂), which is a precursor to sulfuric acid (H₂SO₄) and can contribute to the formation of atmospheric aerosols and acid deposition.[3] The carbon-containing fragments will also contribute to the pool of atmospheric volatile organic compounds and their oxidation products.

Conclusion

The reaction of this compound with hydroxyl radicals is a significant atmospheric process that governs the fate of this potent organosulfur compound. While current understanding relies heavily on computational studies, these provide a detailed framework for the reaction mechanisms and kinetics, highlighting the dominance of the OH addition pathway. There is a clear need for experimental studies to validate these theoretical findings and to further elucidate the nature of the reaction products and their subsequent atmospheric chemistry. The proposed experimental protocol in this guide offers a pathway for future research in this area. A more complete understanding of this reaction is essential for accurately modeling the atmospheric sulfur cycle and the impact of volatile organosulfur compounds on air quality and climate.

References

- 1. scispace.com [scispace.com]

- 2. Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Insights into the Gas-Phase Oxidation of this compound by the OH Radical: Thermochemical and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.tuni.fi [researchportal.tuni.fi]

- 5. Collection - Theoretical Insights into the Gas-Phase Oxidation of 3âMethyl-2-butene-1-thiol by the OH Radical: Thermochemical and Kinetic Analysis - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 6. A Computational Study on the Atmospheric Fate of Carbon-Centered Radicals from the 3‑Methyl-2-butene-1-thiol + •OH Reaction: Mechanistic Insights and Atmospheric Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. mdpi.com [mdpi.com]

Physicochemical properties of 3-methylbut-2-ene-1-thiol

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbut-2-ene-1-thiol

Introduction

3-Methylbut-2-ene-1-thiol, also known as prenylthiol, is a volatile organosulfur compound with the molecular formula C₅H₁₀S.[1][2] It is a significant contributor to the characteristic aromas of various natural products, including hops, beer, and cannabis, often described as "skunky".[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-methylbut-2-ene-1-thiol, intended for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental methodologies for their determination, and relevant chemical pathways.

Data Presentation of Physicochemical Properties

The quantitative physicochemical properties of 3-methylbut-2-ene-1-thiol are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 102.2 | g/mol | - | [1][2][4] |

| Boiling Point | 125 - 135 | °C | 760 mmHg | [1][4][5] |

| Density | 0.884 - 0.9012 | g/cm³ | 20 °C | [4][6] |

| Refractive Index | 1.469 - 1.493 | - | 20 °C | [1][4][5] |

| Flash Point | 45.7 | °C | - | [5][7] |

| Vapor Pressure | 14.4 | mmHg | 25 °C | [1][7] |

| Water Solubility | Insoluble (718.8 mg/L estimated at 25°C) | mg/L | 25 °C | [1][2][4][5] |

| Solubility in Organic Solvents | Soluble | - | - | [1][2][4][5][6] |

| (Ethanol, Dichloromethane, Diethyl Ether, | ||||

| Ethyl Acetate, Heptane, Triacetin) | ||||

| pKa | 10.18 ± 0.25 | - | Predicted | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.528 - 2.58 | - | Estimated | [6] |

| Kovats Retention Index (Standard Non-polar) | 804 - 810 | - | - | [4] |

Experimental Protocols

The determination of the physicochemical properties of volatile thiols like 3-methylbut-2-ene-1-thiol requires specific analytical techniques.

Determination of Boiling Point

A standard method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[8]

-

Sample Preparation: A small amount of 3-methylbut-2-ene-1-thiol is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated at the side arm. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Gas Chromatography (GC) for Analysis and Purity Determination

Gas chromatography is a crucial technique for the analysis of volatile compounds like 3-methylbut-2-ene-1-thiol.[2][9][10]

-

Sample Preparation: A solution of 3-methylbut-2-ene-1-thiol is prepared in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: A small volume of the sample is injected into the GC instrument, where it is vaporized in a heated injection port.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on factors like boiling point and polarity.

-

Detection: As the separated components exit the column, they are detected by a suitable detector. For sulfur-containing compounds, a Flame Photometric Detector (FPD) in sulfur mode or a Mass Spectrometer (MS) is often used for high sensitivity and selectivity.[11]

-

Data Analysis: The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification, while the peak area is used for quantitative analysis.

Determination of Thiol pKa

While the provided pKa is a predicted value, experimental determination can be challenging due to the compound's low water solubility. However, theoretical calculations and specialized experimental methods can be employed.

-

Computational Methods: Density Functional Theory (DFT) calculations with an implicit solvation model (like SMD) and the inclusion of explicit water molecules can be used to predict the pKa of thiols with reasonable accuracy.[12][13]

-

Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the pKa of thiols by monitoring the heat changes during acid-base titration.[14] This method is rapid and accurate but may be challenging for compounds with very low water solubility.

-

Spectrophotometric Titration: This method involves monitoring changes in the UV-Vis absorbance of the compound as a function of pH. The thiol and thiolate forms have different absorption spectra, allowing for the determination of the pKa.

Visualizations

Chemical Reactions and Pathways

The following diagrams illustrate key chemical reactions involving 3-methylbut-2-ene-1-thiol.

Caption: Thiourea-mediated synthesis of 3-methylbut-2-ene-1-thiol.

Caption: Reversible oxidation to disulfide and reduction back to the thiol.

Experimental Workflow

The workflow for a common experimental protocol is depicted below.

Caption: Step-by-step workflow for boiling point determination.

References

- 1. Buy 3-Methyl-2-butene-1-thiol | 5287-45-6 | > 95% [smolecule.com]

- 2. Buy this compound (EVT-293439) | 5287-45-6 [evitachem.com]

- 3. This compound (Prenylthiol) [benchchem.com]

- 4. This compound | C5H10S | CID 146586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 5287-45-6 CAS MSDS (3-Methyl-2-buten-1-thiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Calculations for the Stability of 3-Methyl-2-butene-1-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butene-1-thiol (MBT), a prenylated volatile sulfur compound, is a key contributor to the characteristic aroma of Cannabis sativa and the "light-struck" flavor in beer. Its high volatility and reactivity necessitate a thorough understanding of its stability for applications in flavor science, atmospheric chemistry, and potentially, pharmacology. This technical guide provides an in-depth analysis of the stability of this compound, leveraging high-level quantum chemical calculations. It summarizes key quantitative data, details relevant experimental protocols for stability assessment, and visualizes computational workflows and potential biological signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this and similar volatile organosulfur compounds.

Introduction

This compound (MBT), also known as prenylthiol, is an organosulfur compound with the molecular formula C₅H₁₀S. Its potent, skunky aroma has led to its identification as a significant component in various natural and manufactured products. The stability of MBT is a critical factor influencing its sensory properties, atmospheric fate, and potential biological activity. Quantum chemical calculations offer a powerful theoretical framework to investigate the intrinsic stability of MBT, its conformational preferences, and its reactivity, particularly its oxidative degradation pathways. This guide synthesizes the current knowledge from computational studies and provides a practical context through relevant experimental methodologies.

Quantum Chemical Analysis of this compound Stability

High-level quantum chemical calculations have been instrumental in elucidating the structural and energetic properties of MBT, providing a foundational understanding of its stability.

Conformational Analysis

The presence of four internal rotational degrees of freedom (three C-C and one C-S bond torsions) in MBT gives rise to multiple conformers.[1] Computational studies have identified three primary stable conformers, designated MBT-I, MBT-II, and MBT-III.[1][2] The most stable conformer, MBT-I, serves as the reference for the relative energies of the other conformers. The small energy difference between these conformers suggests that all three are likely to be present at room temperature and contribute to the overall reactivity of MBT.[1][2]

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| MBT-I | 0.00 | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[1][2] |

| MBT-II | ~0.6 | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[1][2] |

| MBT-III | ~0.6 | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[1][2] |

This table summarizes the relative energies of the three most stable conformers of this compound as determined by high-level quantum chemical calculations.

Atmospheric Oxidation and Decomposition Pathways

The atmospheric fate of MBT is primarily dictated by its reaction with hydroxyl (•OH) radicals.[1][2] Quantum chemical calculations have been employed to map the potential energy surfaces for this reaction, revealing two competing mechanisms: H-atom abstraction and •OH addition.

The addition of the •OH radical to the carbon-carbon double bond is the energetically dominant pathway, with a computed barrier height of -4.1 kcal/mol below the initial reactants.[1][2] This indicates a spontaneous reaction leading to the formation of a C-centered MBT-OH radical. H-atom abstraction from the S-H, C-H (sp²), and C-H (sp³) bonds represents less favorable reaction channels.

Table 2: Calculated Enthalpies and Gibbs Free Energies for Stationary Points in the MBT-I + •OH Reaction

| Stationary Point | ΔH (298 K, kcal/mol) | ΔG (298 K, kcal/mol) | Computational Method |

| TS9-R6 (OH addition) | -4.2 | 3.9 | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[2] |

| TS10-R7 (OH addition) | -4.9 | 4.5 | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[2] |

| P3 + H₂O (H-abstraction) | -7.8 | - | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[1][2] |

| P5 (from OH addition) | -29.4 | -19.5 | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[1] |

| P6 (from OH addition) | -31.8 | -20.6 | CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z[1] |

This table presents key thermodynamic data for the reaction of the most stable conformer of this compound (MBT-I) with the hydroxyl radical, as calculated by quantum chemical methods.

Thermodynamic Properties

The thermodynamic stability of MBT relative to its constituent elements has been estimated using computational methods. These parameters are crucial for understanding its behavior in various chemical processes.

Table 3: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Method |

| Standard Enthalpy of Formation (gas phase) | -0.62 | kJ/mol | Joback group contribution[3] |

| Standard Gibbs Free Energy of Formation | 92.28 | kJ/mol | Joback group contribution[3] |

| Enthalpy of Vaporization | 33.50 | kJ/mol | Joback group contribution[3] |

| Enthalpy of Fusion | 11.64 | kJ/mol | Joback group contribution[3] |

This table provides a summary of the key thermodynamic properties of this compound calculated using the Joback group contribution method.

Experimental Protocols for Stability Assessment

The theoretical stability predictions from quantum chemical calculations are ideally validated and supplemented by experimental data. The following section outlines detailed methodologies for assessing the stability of volatile thiols like MBT.

Accelerated Shelf-Life Testing (ASLT)

ASLT is employed to predict the long-term stability of a substance by subjecting it to elevated stress conditions, such as increased temperature and/or humidity.

Protocol:

-

Sample Preparation: Prepare multiple, identical samples of neat this compound or a solution in a relevant matrix (e.g., ethanol for flavor applications) in sealed, airtight containers (e.g., amber glass vials with PTFE-lined caps) to minimize headspace and light exposure.

-

Storage Conditions: Place the samples in temperature- and humidity-controlled stability chambers. A typical accelerated condition is 40°C ± 2°C and 75% RH ± 5% RH. A control set of samples should be stored at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, 24 months for long-term testing).

-

Analysis: Analyze the samples at each time point using a validated analytical method, such as GC-MS (see Protocol 3.2), to quantify the concentration of MBT and identify any degradation products.

-

Data Evaluation: Plot the concentration of MBT as a function of time for each storage condition. The degradation kinetics can be modeled to predict the shelf-life, defined as the time at which the concentration of MBT falls below a specified limit (e.g., 90% of its initial concentration).

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for monitoring the stability of MBT.

Protocol:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Sample Preparation:

-

For neat samples or solutions, perform a serial dilution in a suitable solvent (e.g., dichloromethane or ethyl acetate) to bring the concentration within the calibrated range of the instrument.

-

For complex matrices, a headspace solid-phase microextraction (HS-SPME) method can be employed for sample cleanup and concentration.

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization Energy: 70 eV

-

Mass Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification of degradation products and selected ion monitoring (SIM) for enhanced sensitivity in quantification of MBT (target ions: m/z 102, 87, 67).

-

-

Quantification: Create a calibration curve using certified reference standards of this compound. The concentration of MBT in the stability samples is determined by comparing their peak areas to the calibration curve.

Thermal Stability Analysis by TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides information on the thermal decomposition and phase transitions of a substance as a function of temperature.

Protocol:

-

Instrumentation: A simultaneous TGA-DSC instrument.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert sample pan (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air or oxygen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

TGA Curve: The plot of mass versus temperature will show mass loss steps corresponding to volatilization and decomposition. The onset temperature of decomposition is a measure of thermal stability.

-

DSC Curve: The plot of heat flow versus temperature will show endothermic or exothermic peaks corresponding to phase transitions (e.g., boiling) and decomposition events.

-

Visualization of Workflows and Pathways

Computational Workflow for Stability Analysis

The following diagram illustrates a typical workflow for the quantum chemical analysis of MBT stability.

Caption: Computational workflow for analyzing the stability of this compound.

Atmospheric Decomposition Pathway of this compound

This diagram illustrates the dominant atmospheric decomposition pathway of MBT initiated by hydroxyl radical addition.

Caption: Dominant atmospheric decomposition pathway of MBT via •OH radical addition.

Potential Involvement in Hydrogen Sulfide (H₂S) Signaling

While direct evidence is pending, the structural similarity of MBT to other volatile sulfur compounds suggests it could potentially be metabolized to hydrogen sulfide (H₂S), a known gasotransmitter. The diagram below outlines the canonical H₂S signaling pathway.

Caption: The hydrogen sulfide (H₂S) signaling pathway and the potential role of MBT as a precursor.

Conclusion

Quantum chemical calculations provide invaluable insights into the intrinsic stability, conformational landscape, and reactivity of this compound. These theoretical findings, particularly regarding the dominance of atmospheric oxidation via hydroxyl radical addition, are crucial for predicting its environmental fate. The provided experimental protocols offer a framework for the empirical validation of these computational predictions and for assessing the stability of MBT in various applications. While its direct role in biological signaling is yet to be fully elucidated, its potential as a precursor to the gasotransmitter H₂S opens new avenues for research in pharmacology and drug development. This guide serves as a comprehensive resource, integrating theoretical calculations with practical experimental design for the study of this important volatile sulfur compound.

References

An In-depth Technical Guide on the Natural Sources of 3-Methyl-2-butene-1-thiol in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences, formation pathways, and analytical methodologies for the potent aroma compound 3-methyl-2-butene-1-thiol (3-MBT) in various food matrices. With an exceptionally low odor threshold, this volatile sulfur compound significantly impacts the sensory profile of foods and beverages, even at trace concentrations.

Natural Occurrence and Significance

This compound, also known as prenylthiol, is a key volatile organosulfur compound responsible for the characteristic "skunky" or "light-struck" off-flavor in beer.[1][2][3] Beyond its well-documented role in beer, 3-MBT has been identified as a contributor to the aroma profile of other food products, including coffee and certain wines.[4][5][6] Its presence is generally attributed to either photochemical reactions, as seen in beer, or biosynthetic pathways in plants.[7][8] Due to its potent sensory impact, understanding its formation and concentration in different food matrices is crucial for quality control and product development.

Quantitative Data Summary

The concentration of this compound in food matrices is typically in the nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. The following table summarizes the reported quantitative data for 3-MBT in beer, wine, and coffee.

| Food Matrix | Concentration Range | Method of Analysis | Reference(s) |

| Beer | |||

| Light-struck Beer | 2-7 ng/L (sensory threshold) | GC-Olfactometry | [8][9] |

| Light-struck Beer | 0.1 - 1 µg/L | Various enrichment and quantitation methods | [10] |

| Wine | |||

| Prieto Picudo Red Wine | Slightly above 0.5-1 ng/L (odor threshold) | Purge and Trap, GC-Olfactometry, Multidimensional GC-MS | [4][11] |

| Coffee | |||

| Roast & Ground Coffee | 13 µg/kg | SPME-GCxGC-TOFMS | [12] |

| Filter Coffee Brew | 0.12 µg/kg | SPME-GCxGC-TOFMS | [12] |

Formation Pathways

The formation of this compound varies depending on the food matrix. The most well-understood pathway is the photochemical degradation of hop-derived compounds in beer. In plants like coffee, it is believed to be formed through biosynthetic pathways related to terpenoids.

The "light-struck" or "skunky" flavor in beer is a direct result of the photochemical formation of 3-MBT. This reaction is initiated by light, particularly in the blue-green spectrum (around 400-500 nm), and involves isohumulones from hops and riboflavin (vitamin B2) as a photosensitizer.[8][13] The process can be summarized in the following key steps:

-

Riboflavin absorbs light energy and transitions to an excited triplet state.

-

The excited riboflavin abstracts a hydrogen atom from an isohumulone molecule, leading to the formation of an isohumulone radical.

-

The isohumulone radical undergoes cleavage to form a 3-methyl-2-butenyl radical.

-

Concurrently, a sulfur source, typically a sulfur-containing amino acid like cysteine, is degraded to produce a sulfhydryl radical (•SH).

-

The 3-methyl-2-butenyl radical and the sulfhydryl radical combine to form this compound.[8]

In plants such as coffee, the formation of 3-MBT is linked to the metabolism of terpenoids.[14][15] Terpenoids are a large and diverse class of organic compounds derived from five-carbon isoprene units. The biosynthesis of these compounds involves two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[14][16] While the precise enzymatic steps leading to 3-MBT in coffee have not been fully elucidated, it is hypothesized to derive from prenyl precursors, such as dimethylallyl alcohol, which can react with a sulfur donor.

Experimental Protocols for Analysis

The analysis of this compound in food matrices is challenging due to its high volatility, reactivity, and low concentration. The most common analytical techniques involve a pre-concentration step followed by gas chromatography coupled with a sensitive detector.

The following diagram illustrates a typical workflow for the analysis of volatile sulfur compounds like 3-MBT from a liquid food matrix.

4.2.1. Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This technique is highly effective for extracting volatile compounds from liquid samples.

-

Principle: An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile compounds. These compounds are then carried to a sorbent trap. The trap is subsequently heated rapidly, desorbing the analytes into the gas chromatograph.

-

Sample Preparation:

-

A known volume of the liquid sample (e.g., 5-25 mL of beer or wine) is placed in a purging vessel.

-

An internal standard, such as a deuterated analog of 3-MBT, is added for accurate quantification.

-

The sample may be heated to a specific temperature (e.g., 40°C) to improve purging efficiency.

-

-

Purging and Trapping:

-

The sample is purged with an inert gas at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 10-15 minutes).

-

The volatiles are collected on a trap containing one or more sorbent materials (e.g., Tenax®, silica gel, carbon molecular sieves).

-

-

Desorption and GC-MS Analysis:

-

The trap is rapidly heated (e.g., to 250°C) to desorb the trapped analytes.

-

The desorbed compounds are transferred to the GC column via a heated transfer line.

-

Chromatographic separation is achieved on a suitable capillary column (e.g., DB-WAX or DB-5).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of 3-MBT and the internal standard.

-

4.2.2. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food.

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed.

-

Sample Preparation:

-

A known volume of the liquid sample or weight of the solid sample (e.g., ground coffee) is placed in a headspace vial.

-

An internal standard is added.

-

For liquid samples, a salt (e.g., NaCl) may be added to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

The vial is sealed with a septum cap.

-

-

Extraction:

-

The sample is incubated at a specific temperature (e.g., 50°C) for a set time to allow for equilibration of the volatiles in the headspace.

-

The SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) is exposed to the headspace for a defined period (e.g., 30 minutes) with agitation.

-

-

Desorption and GC-MS Analysis:

-

The fiber is withdrawn from the sample vial and immediately inserted into the GC injector port, which is maintained at a high temperature (e.g., 250°C).

-

The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

-

The subsequent GC-MS analysis is similar to that described for the P&T method.

-

Conclusion

This compound is a potent aroma compound with a significant presence in several food matrices. Its formation is primarily due to photochemical reactions in beverages like beer and through biosynthetic pathways in plants. The accurate quantification of this compound at trace levels requires sensitive analytical techniques such as P&T-GC-MS and HS-SPME-GC-MS. A thorough understanding of its formation and analytical methodologies is essential for controlling its levels in food products to ensure desired sensory qualities. Further research is warranted to fully elucidate the biosynthetic pathways of 3-MBT in plants and to explore its presence and impact in a wider range of food products.

References

- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5287-45-6 | > 95% [smolecule.com]

- 3. Aroxa™ this compound (Cara Technologies) [weberscientific.com]

- 4. This compound: identification, analysis, occurrence and sensory role of an uncommon thiol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB008136) - FooDB [foodb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. Photooxidative degradation of beer bittering principles: a key step on the route to lightstruck flavor formation in beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uat.taylorfrancis.com [uat.taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biosynthesis and biological functions of terpenoids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Metabolic Fate of Prenylthiols in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylthiols, a class of organic sulfur compounds characterized by a prenyl group attached to a sulfur atom, are gaining increasing attention in biological and pharmacological research. These compounds range from volatile molecules contributing to the characteristic aroma of plants like cannabis to prenylated cysteine residues crucial for protein function. Understanding the metabolic fate of these molecules is paramount for elucidating their physiological roles, toxicological profiles, and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the biotransformation of prenylthiols in biological systems, focusing on key metabolic pathways, enzymatic players, and quantitative data. Detailed experimental protocols and visual representations of metabolic and experimental workflows are included to facilitate further research in this burgeoning field.

Introduction to Prenylthiols

Prenylthiols are characterized by the presence of a 3-methyl-2-buten-1-yl (prenyl) group or a longer isoprenoid chain linked to a thiol moiety. They can be broadly categorized into two main groups:

-

Volatile Prenylthiols: These are small, odorous molecules, with 3-methyl-2-butene-1-thiol being a prominent example identified as a key aroma compound in Cannabis sativa.[1][2] Their metabolism is of interest for understanding the biological effects of cannabis and for flavor and fragrance science.

-

Prenylated Cysteines: These are post-translational modifications on proteins where a farnesyl (15-carbon) or geranylgeranyl (20-carbon) group is attached to a cysteine residue. This modification is critical for protein localization and function, particularly for proteins involved in cellular signaling. The degradation of these proteins releases prenylcysteine adducts that are subject to specific metabolic pathways.

This guide will delve into the metabolic pathways of both categories, highlighting the enzymes involved and the resulting metabolites.

Metabolic Pathways of Prenylcysteine

The primary metabolic pathway for prenylated cysteine residues, released from the degradation of prenylated proteins, involves the action of prenylcysteine oxidase (PCYOX) .

The Role of Prenylcysteine Oxidase (PCYOX)

PCYOX is a flavin-dependent oxidase that catalyzes the oxidative cleavage of the thioether bond in S-prenylcysteine compounds.[3] There are two known mammalian paralogs, PCYOX1 and PCYOX1-like, which exhibit similar kinetic properties.[3]

The overall reaction catalyzed by PCYOX is as follows:

S-prenyl-L-cysteine + O₂ + H₂O → L-cysteine + isoprenoid aldehyde + H₂O₂

This reaction is crucial for the final step in the degradation of prenylated proteins, releasing cysteine for reuse and producing an isoprenoid aldehyde and hydrogen peroxide.[1] PCYOX1 has been found to be associated with low-density lipoproteins (LDLs) and may play a role in oxidative stress and the pathogenesis of atherosclerosis due to its production of hydrogen peroxide.[1][4]

Substrate Specificity of PCYOX

PCYOX enzymes are active on S-farnesyl-L-cysteine and S-geranylgeranyl-L-cysteine but are inactive on molecules with shorter prenyl groups.[3] This specificity suggests a dedicated role in the catabolism of prenylated proteins.

Signaling Pathways and Logical Relationships

The metabolism of prenylcysteine by PCYOX is an integral part of protein turnover and cellular homeostasis. The products of this reaction can have further biological implications.

Putative Metabolic Pathways of Volatile Prenylthiols

Direct studies on the metabolic fate of volatile prenylthiols like this compound are limited. However, based on the well-established principles of xenobiotic thiol metabolism, several putative pathways can be proposed.[5] These pathways generally aim to increase the water solubility of the compound to facilitate its excretion. The primary routes of elimination for mercaptan metabolites are through urine as conjugated compounds.[3]

Phase I Metabolism: S-Oxidation

The initial step in the metabolism of many xenobiotic thiols is oxidation of the sulfur atom. This can be catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

-

Sulfenylation: Oxidation of the thiol to a sulfenic acid (-SOH).

-

Sulfinylation: Further oxidation to a sulfinic acid (-SO₂H).

-

** sulfonylation:** Final oxidation to a sulfonic acid (-SO₃H).

These oxidized metabolites are more polar and can be more readily conjugated in Phase II reactions.

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the thiol or its oxidized metabolites with endogenous hydrophilic molecules.

-

Glucuronidation: The thiol group can be directly conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-